molecular formula C14H15ClN2O2 B11110996 N'-[(E)-(2-chlorophenyl)methylidene]-2-(cyclopent-1-en-1-yloxy)acetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-(cyclopent-1-en-1-yloxy)acetohydrazide

Cat. No.: B11110996
M. Wt: 278.73 g/mol
InChI Key: WMMFRYZGOPTTTC-CXUHLZMHSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-2-(cyclopent-1-en-1-yloxy)acetohydrazide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(cyclopent-1-en-1-yloxy)acetohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-(cyclopent-1-en-1-yloxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-2-(cyclopent-1-en-1-yloxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-2-(cyclopent-1-en-1-yloxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(cyclopent-1-en-1-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-2-(cyclopent-1-en-1-yloxy)acetohydrazide is unique due to its cyclopentene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(cyclopenten-1-yloxy)acetamide

InChI

InChI=1S/C14H15ClN2O2/c15-13-8-4-1-5-11(13)9-16-17-14(18)10-19-12-6-2-3-7-12/h1,4-6,8-9H,2-3,7,10H2,(H,17,18)/b16-9+

InChI Key

WMMFRYZGOPTTTC-CXUHLZMHSA-N

Isomeric SMILES

C1CC=C(C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

C1CC=C(C1)OCC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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